molecular formula C10H18O2 B2851367 Methyl 1-methylcycloheptane-1-carboxylate CAS No. 7362-77-8

Methyl 1-methylcycloheptane-1-carboxylate

Cat. No.: B2851367
CAS No.: 7362-77-8
M. Wt: 170.252
InChI Key: NAYHERBUFQATEK-UHFFFAOYSA-N
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Description

Methyl 1-methylcycloheptane-1-carboxylate (CAS 7362-77-8) is a synthetic ester with the molecular formula C 10 H 18 O 2 and a molecular weight of 170.25 g/mol . This compound is characterized by a cycloheptane ring substituted with both a methyl group and a methyl ester functional group at the same carbon atom, a structure that classifies it as a sterically hindered ester. This specific architecture makes it a valuable intermediate in organic synthesis and materials science research. While specific mechanistic studies on this exact compound are limited, its structure suggests potential utility as a building block for the synthesis of more complex heptane-derived structures, in the study of steric effects on ester reactivity, and as a precursor in ring-expansion chemistry. Analogs of this compound, such as Methyl 1-methylcyclohexanecarboxylate, are known to be used in fragrance compositions and perfume research, indicating a potential parallel application area for this seven-membered ring derivative . This product is intended for research purposes and laboratory use only. It is not meant for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this compound using appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylcycloheptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(9(11)12-2)7-5-3-4-6-8-10/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYHERBUFQATEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 1 Methylcycloheptane 1 Carboxylate and Its Precursors

Direct Esterification Routes for Methyl 1-Methylcycloheptane-1-carboxylate

The conversion of 1-methylcycloheptanecarboxylic acid to its methyl ester is a direct and common transformation in organic synthesis. This process, known as esterification, involves the reaction of the carboxylic acid with methanol (B129727), typically facilitated by a catalyst.

The direct reaction between 1-methylcycloheptanecarboxylic acid and methanol forms this compound and water. This reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To achieve a high yield of the ester, the equilibrium must be shifted toward the products. libretexts.org This is commonly accomplished by using a large excess of methanol, which acts as both a reactant and the solvent, or by removing the water that is formed during the reaction. libretexts.orgathabascau.ca

Other methods for methyl esterification include the use of reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) or iodomethane (B122720) (MeI), which can be effective alternatives under specific conditions. commonorganicchemistry.com Another approach involves a two-step process where the carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then subsequently reacted with methanol. commonorganicchemistry.com

To increase the rate of esterification, a strong acid catalyst is typically employed. youtube.com This process is widely known as the Fischer esterification. masterorganicchemistry.comlibretexts.orgathabascau.ca Common catalysts include concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comyoutube.com

The reaction is typically carried out at elevated temperatures, often at the reflux temperature of methanol. A patent for the preparation of methyl esters from higher carboxylic acids suggests reaction temperatures between 100°C and 150°C, using 1 to 6 moles of methanol per equivalent of carboxylic acid. google.com Concentrated sulfuric acid is highlighted as a particularly suitable catalyst for this process. google.com

Table 1: Typical Parameters for Acid-Catalyzed Esterification of Carboxylic Acids with Methanol google.com

ParameterTypical Range/Value
CatalystConcentrated Sulfuric Acid (H₂SO₄)
Methanol to Acid Molar Ratio2:1 to 5:1
Temperature110°C - 130°C
Reaction TimeSeveral hours (dependent on substrate)
YieldHigh (often >95%)

Synthesis of 1-Methylcycloheptanecarboxylic Acid

The synthesis of the precursor, 1-methylcycloheptanecarboxylic acid, a tertiary carboxylic acid, can be accomplished through several distinct synthetic strategies. These methods focus on constructing the cycloheptane (B1346806) ring and introducing the carboxylic acid group at a quaternary carbon center.

A reliable method for preparing tertiary carboxylic acids involves the carboxylation of a Grignard reagent. orgsyn.org This process begins with the formation of the Grignard reagent from a corresponding cyclic halide. For the synthesis of 1-methylcycloheptanecarboxylic acid, the starting material would be 1-chloro-1-methylcycloheptane. This tertiary alkyl halide reacts with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107), to form 1-methylcycloheptylmagnesium chloride.

This highly nucleophilic Grignard reagent is then reacted with carbon dioxide (often in its solid form, known as dry ice), which acts as the electrophile. The Grignard reagent adds to one of the C=O bonds of the carbon dioxide to form a magnesium carboxylate salt. youtube.com The final step is an acidic workup, where a strong aqueous acid (like HCl or H₂SO₄) is added to protonate the carboxylate salt, yielding the final product, 1-methylcycloheptanecarboxylic acid. masterorganicchemistry.com This method is advantageous as it adds an additional carbon atom to the molecule while creating the desired carboxylic acid functionality. orgsyn.org

Table 2: Illustrative Yields for Carboxylation of Cyclic Grignard Reagents

Starting HalideFinal Carboxylic AcidReported Yield
1-Chloro-1-methylcyclohexane1-Methylcyclohexanecarboxylic Acid~93-101% orgsyn.org

Note: The yield for the cycloheptane derivative is expected to be similar to its cyclohexane (B81311) analog due to comparable reaction mechanisms.

An alternative, though more complex, synthetic route to cycloalkane carboxylic acids has been described, which can be adapted for the synthesis of 1-methylcycloheptanecarboxylic acid. This pathway begins with a Friedel-Crafts type reaction. orgsyn.org While classical Friedel-Crafts reactions involve aromatic substrates, this analogous sequence uses a cyclic alkyl halide and a furan (B31954) derivative. nih.govmdpi.comchemrxiv.org

In a procedure analogous to the synthesis of 1-methylcyclohexanecarboxylic acid, 1-chloro-1-methylcycloheptane would undergo a Friedel-Crafts condensation with methyl 2-furancarboxylate. orgsyn.org This initial step forms a complex adduct. This intermediate then undergoes a series of transformations, including saponification (hydrolysis of the ester group) and oxidation, to ultimately open the furan ring and form the desired carboxylic acid structure on the cycloheptane ring. orgsyn.org This multi-step process highlights a more intricate approach to constructing the target molecule.

A third major strategy involves building the cyclic system through a cycloaddition reaction, followed by functional group manipulations. A well-established route for the analogous 1-methylcyclohexanecarboxylic acid involves a Diels-Alder reaction, which can be adapted for the seven-membered ring system, potentially through a related [4+3] cycloaddition or by starting with a pre-formed cycloheptene (B1346976) derivative. orgsyn.org

Following the analogous Diels-Alder pathway, a conjugated diene such as 1,3-butadiene (B125203) reacts with a dienophile like methyl methacrylate. orgsyn.orgyoutube.com This [4+2] cycloaddition reaction forms an unsaturated cyclic ester. The next step is hydrogenation, where the double bond in the ring is reduced to an alkane using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This step creates the saturated cycloalkane skeleton. The final transformation is saponification, which is the base-catalyzed hydrolysis of the methyl ester group to a carboxylate salt. Subsequent acidification then yields the final 1-methylcycloheptanecarboxylic acid. orgsyn.org This pathway is particularly useful for building the core cyclic structure from acyclic precursors.

Oxidation of Methyl-Substituted Cycloalkanes

The synthesis of cycloalkanecarboxylic acids, key precursors to their corresponding methyl esters, can be achieved through the oxidation of methyl-substituted cycloalkanes. This process transforms a relatively unreactive methyl group into a carboxylic acid functional group. The reaction typically requires strong oxidizing agents and often proceeds under vigorous conditions.

Commonly employed oxidants for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid), and nitric acid. The choice of oxidant and reaction conditions can be critical to achieving a good yield while minimizing side reactions, such as ring cleavage. For instance, the oxidation of a methyl group on an aromatic ring to a carboxylic acid can be accomplished using catalytic hydrobromic acid and molecular oxygen under photoirradiation. While this specific method is for aromatic compounds, similar principles of radical-mediated oxidation can be applied to aliphatic systems. organic-chemistry.org Other methods involve transition metal catalysts, such as cobalt salts, to facilitate aerobic oxidation. organic-chemistry.org

The general scheme for this reaction is as follows:

R-CH₃ + [O] → R-COOH

Where 'R' represents the cycloheptyl ring and '[O]' represents the oxidizing agent. Following the formation of the carboxylic acid (e.g., 1-methylcycloheptane-1-carboxylic acid), standard esterification procedures, such as the Fischer esterification with methanol and an acid catalyst, can be employed to yield the final product, this compound.

Table 1: Examples of Oxidation of Methyl-Substituted Arenes to Carboxylic Acids
SubstrateOxidizing SystemProductReference
Substituted ToluenesMolecular Oxygen, Co(OAc)₂, NaBr, AcOHSubstituted Benzoic Acids organic-chemistry.org
Toluene DerivativesBromine, Benzotrifluoride-Water, PhotoirradiationBenzoic Acid Derivatives organic-chemistry.org
Aromatic Methyl GroupMolecular Oxygen, Catalytic Hydrobromic Acid, PhotoirradiationAromatic Carboxylic Acid organic-chemistry.org
Oxidation Resistant Aryl Methyl GroupsSulfuric Acid, Vanadium Pentoxide or Manganese DioxideAryl Carboxylic Acid Group google.com

Carbonylation of Alcohols and Olefins by Formic Acid

Carbonylation reactions provide a direct route to carboxylic acids by introducing a carbonyl group into an organic substrate. While this process traditionally uses highly toxic and gaseous carbon monoxide (CO), formic acid has emerged as a valuable and safer alternative, serving as an in situ source of CO. acs.org This methodology is applicable to both alcohols and olefins to produce a wide range of carboxylic acids, including cycloalkane derivatives.

The reaction, often referred to as hydrocarboxylation, can be catalyzed by strong acids (Koch-Haaf reaction conditions) or by transition metal complexes, particularly those based on palladium or rhodium. orgsyn.orgorganic-chemistry.orgrsc.org

From Alcohols: In the presence of a strong acid like sulfuric acid, a tertiary alcohol such as 1-methylcycloheptanol (B1596526) can be protonated, lose water to form a stable tertiary carbocation, and then react with carbon monoxide (generated from formic acid) to form an acylium cation. Subsequent hydrolysis yields the tertiary carboxylic acid, 1-methylcycloheptane-1-carboxylic acid. orgsyn.org

From Olefins: Olefins, such as 1-methylcycloheptene, can be protonated by a strong acid to form a carbocation, which then undergoes the same carbonylation and hydrolysis sequence. Transition metal-catalyzed versions often proceed under milder conditions and can offer high regioselectivity. organic-chemistry.org Palladium-catalyzed systems, for example, have been developed for the efficient hydrocarboxylation of various alkenes with formic acid to yield linear carboxylic acids. acs.orgorganic-chemistry.org Rhodium complexes have also been shown to effectively catalyze this transformation without the need for high-pressure equipment or environmentally harmful promoters. rsc.org

Table 2: Carbonylation of Substrates using Formic Acid
Substrate TypeCatalyst/ConditionsGeneral ProductKey FeatureReference
Tertiary Alcohols (e.g., 2-methylcyclohexanol)96% Sulfuric Acid, Formic AcidTertiary Carboxylic Acids (e.g., 1-methylcyclohexanecarboxylic acid)Rapid and simple method for many tertiary acids. orgsyn.org
Terminal Alkyl OlefinsPalladium Catalyst, Acetic AnhydrideLinear Carboxylic AcidsHigh chemo- and regioselectivity; avoids toxic CO gas. organic-chemistry.org
AlkenesRhodium Iodide Complex, Quaternary Ammonium (B1175870) IodideCarboxylic AcidsDoes not require high pressure or harsh promoters. rsc.org
Olefins and AlcoholsPalladium Acetate (B1210297) in Ionic LiquidsCarboxylic Acids and EstersCatalyst can be recycled. osti.gov

Advanced Synthetic Strategies Applicable to Cycloalkane Carboxylates

Asymmetric Synthesis for Stereoselective Cycloalkane Carboxylate Formation

Asymmetric synthesis is crucial when the target molecule contains chiral centers and a specific stereoisomer is desired. For cycloalkane carboxylates, establishing stereocenters, particularly quaternary centers like the one in 1-methylcycloheptane-1-carboxylic acid, is a significant challenge. Advanced catalytic methods have been developed to address this.

One powerful strategy involves the enantioselective C-H activation/functionalization of prochiral cycloalkanes. nih.govnih.govresearchgate.net This approach uses a chiral catalyst system, often based on palladium, to selectively react with one of two enantiotopic C-H bonds. For example, researchers have developed chiral bifunctional ligands that enable the palladium-catalyzed remote γ-C–H arylation of cycloalkane carboxylic acids. nih.govnih.gov This reaction can simultaneously establish a γ-tertiary and an α-quaternary stereocenter with very high enantiomeric excess (e.e.). nih.govnih.gov While this example creates a γ-functionalized product, the underlying principle of using chiral ligands to control stereochemistry in C-H functionalization is broadly applicable to the synthesis of complex cycloalkane structures.

Another approach is the asymmetric cyclopropanation, which, although for a three-membered ring, demonstrates the use of chiral auxiliaries to control stereochemistry during ring formation, a strategy that can be adapted to larger ring systems. rsc.org

Table 3: Asymmetric Synthesis Strategies for Cycloalkane Derivatives
MethodologyCatalyst/SystemKey AchievementReference
Remote γ-C-H ArylationPalladium with Chiral Bifunctional Oxazoline-Pyridone LigandsEstablishes γ-tertiary and α-quaternary stereocenters with up to >99% e.e. nih.govnih.gov
Transannular γ-C-H ArylationPalladium with Quinuclidine-Pyridone or Sulfonamide-Pyridone LigandsSite- and diastereoselective synthesis of functionalized carbocycles (rings from 4 to 8 members). nih.govnih.gov
Asymmetric Aldol–Cyclopropanation–Retro-AldolChiral AuxiliariesStereoselective synthesis of enantiopure cyclopropane (B1198618) carboxaldehydes. rsc.org

Intramolecular Cyclization Reactions in the Synthesis of Cyclic Systems

Intramolecular cyclization is a cornerstone of synthetic chemistry for constructing cyclic molecules, including the seven-membered ring of cycloheptane. wikipedia.org This strategy involves a single molecule containing two reactive functional groups that react with each other to form a ring. The high effective concentration of the reacting partners within the same molecule often leads to faster reaction rates compared to analogous intermolecular reactions, especially for forming 5- and 6-membered rings. wikipedia.org However, with appropriate substrates and reaction conditions, this method is also highly effective for medium-sized rings.

A variety of intramolecular reactions can be employed:

Ester Enolate-Imine Cyclizations: Chiral ω-imino esters can undergo intramolecular cyclization upon treatment with a base to generate an enolate. This enolate can then attack the imine within the same molecule to form cyclic β-amino esters with excellent stereocontrol. acs.orgnih.gov

Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as the intramolecular Heck reaction, are widely used to form carbocyclic and heterocyclic structures. mdpi.com These reactions involve the coupling of an aryl or alkenyl halide with an alkene tethered within the same molecule.

Lactonization: The intramolecular cyclization of a hydroxy acid to form a lactone (a cyclic ester) is a fundamental reaction that demonstrates the principles of ring closure. youtube.com

These strategies are versatile and can be designed to construct the cycloheptane core, which can then be further functionalized to yield the target molecule.

Table 4: Intramolecular Cyclization Reactions for Ring Formation
Reaction TypeSubstrateProduct TypeKey FeatureReference
Ester Enolate–Imine CyclizationChiral ω-imino estersPolycyclic β-lactams and cyclic β-amino estersHigh diastereoselectivity. acs.orgnih.gov
Intramolecular Heck ReactionMolecule with an alkenyl halide and an alkeneCarbocyclic or heterocyclic structuresVersatile method for medium-sized rings. mdpi.com
Delta Hydroxy Acid CyclizationDelta hydroxy acidDelta lactone (cyclic ester)Involves nucleophilic attack and ring closure. youtube.com

Functionalization of Cycloheptene Carboxylates using Lithium Diisopropylamide (LDA) and Iodide Derivatives

A direct and powerful method for synthesizing α-substituted cycloalkane carboxylates involves the alkylation of an ester enolate. This strategy is particularly well-suited for creating the quaternary carbon center in this compound from a precursor like methyl cycloheptane-1-carboxylate.

The key steps are:

Enolate Formation: A strong, sterically hindered, non-nucleophilic base is required to deprotonate the α-carbon (the carbon adjacent to the carbonyl group) of the ester without attacking the carbonyl group itself. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. The reaction is performed at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure quantitative formation of the lithium enolate.

Alkylation: The resulting nucleophilic enolate is then treated with an electrophilic alkylating agent. For the synthesis of the target compound, methyl iodide (CH₃I) is an excellent electrophile. The enolate attacks the methyl group in an Sₙ2 reaction, displacing the iodide and forming a new carbon-carbon bond at the α-position.

This two-step sequence effectively installs the second methyl group at the C1 position of the cycloheptane ring. A similar procedure has been documented for the synthesis of methyl 1-methylcyclobutane carboxylate, where methyl cyclobutane (B1203170) carboxylate is treated with LDA followed by methyl iodide. prepchem.com Furthermore, iodosilanes have been used to facilitate the cleavage of polyesters, yielding iodide derivatives that are valuable in organic synthesis. chemrxiv.orgchemrxiv.orgrsc.org

Table 5: α-Alkylation of Cycloalkane Carboxylates
SubstrateBaseElectrophileProductReference
Methyl cyclobutane carboxylateLithium diisopropylamide (LDA)Methyl iodide (CH₃I)Methyl 1-methylcyclobutane carboxylate prepchem.com
Polycaprolactone (Polyester)None (reagent-mediated)Iodotrimethylsilane (Me₃SiI)I(CH₂)₅CO₂SiMe₃ and other iodide derivatives chemrxiv.orgchemrxiv.orgrsc.org

Chemical Reactivity and Transformation Studies of Methyl 1 Methylcycloheptane 1 Carboxylate and Analogues

Hydrolysis of the Ester Functional Group

The ester functional group is a key reactive site in methyl 1-methylcycloheptane-1-carboxylate. Its susceptibility to hydrolysis, a fundamental reaction in organic chemistry, allows for the transformation of the ester into its corresponding carboxylic acid and alcohol. This process can be catalyzed by either acid or base. libretexts.orgwikipedia.org

The conversion of this compound to 1-methylcycloheptanecarboxylic acid is achieved through hydrolysis. This reaction involves the cleavage of the ester bond by the action of water. libretexts.org

Under basic conditions, the process is known as saponification. The reaction is effectively irreversible and is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. wikipedia.orgsaskoer.ca This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727). libretexts.orglibretexts.org To obtain the final 1-methylcycloheptanecarboxylic acid, a final acidification step with a strong acid like HCl is required to protonate the carboxylate salt. libretexts.orgsaskoer.ca

Acid-catalyzed hydrolysis, on the other hand, is a reversible equilibrium process. wikipedia.orgsaskoer.ca The reaction is the reverse of Fischer esterification. libretexts.org It begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 1-methylcycloheptanecarboxylic acid. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

Table 1: Conditions for Hydrolysis of this compound
ConditionCatalyst/ReagentMechanism TypeKey IntermediateFinal Product (after workup)
BasicAqueous Base (e.g., NaOH)Saponification (Nucleophilic Acyl Substitution)Tetrahedral Alkoxide Intermediate1-Methylcycloheptanecarboxylic Acid
AcidicAqueous Acid (e.g., H₂SO₄)Acid-Catalyzed Hydrolysis (Reverse Fischer Esterification)Protonated Tetrahedral Intermediate1-Methylcycloheptanecarboxylic Acid

Reduction Chemistry of Carboxylic Acid and Ester Functional Groups in Analogues

The carbonyl group in esters and carboxylic acids is susceptible to reduction by various hydride reagents. The choice of reducing agent determines the final product, which can be a primary alcohol or an aldehyde. libretexts.orglibretexts.org

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive and can reduce both esters and carboxylic acids to primary alcohols. libretexts.orgmsu.edu The reduction of an ester with LiAlH₄ involves a nucleophilic acyl substitution where a hydride ion replaces the -OR group to form an aldehyde intermediate. libretexts.org Because aldehydes are more reactive than esters, the intermediate aldehyde is immediately reduced further to a primary alcohol. libretexts.orgmasterorganicchemistry.com Similarly, carboxylic acids are also readily reduced by LiAlH₄ or diborane (B8814927) (B₂H₆) to yield primary alcohols. msu.edu Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce esters or carboxylic acids. libretexts.orgchemistrysteps.com

For the partial reduction of esters to aldehydes, less reactive, sterically hindered hydride reagents are required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. libretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the intermediate aldehyde to an alcohol. libretexts.org A similar strategy for acid chlorides involves using lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), a bulkier derivative of LiAlH₄, to stop the reduction at the aldehyde stage. libretexts.orgchemistrysteps.com

Table 2: Reduction Products of Ester and Carboxylic Acid Analogues
Starting MaterialReducing AgentProductNotes
EsterLiAlH₄Primary AlcoholComplete reduction via an aldehyde intermediate. msu.edu
Carboxylic AcidLiAlH₄ or B₂H₆Primary AlcoholStrong reducing agents required. msu.edu
EsterDIBAL-HAldehydePartial reduction; requires low temperature. libretexts.org
EsterNaBH₄No ReactionReagent is not sufficiently reactive. libretexts.orgchemistrysteps.com

Functionalization of the Cycloheptane (B1346806) Ring System

Beyond reactions at the carbonyl group, the cycloheptane ring itself can be functionalized. This allows for the introduction of new substituents and the construction of more complex molecular architectures.

The ester functional group can influence reactions on the cyclic framework. The carbonyl carbon is weakly electrophilic and can be attacked by strong nucleophiles. wikipedia.org For instance, esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org This reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

The α-protons (C-H bonds adjacent to the carbonyl group) of esters are weakly acidic and can be deprotonated by strong bases to form an enolate. This enolate is a powerful carbon nucleophile that can participate in reactions such as the Claisen condensation, where it attacks the carbonyl group of another ester molecule to form a β-keto ester. wikipedia.org

Cyclopropanes bearing electron-accepting groups, such as esters, are potent electrophiles that can undergo ring-opening reactions with nucleophiles. nih.gov This reactivity is driven by the release of ring strain. nih.govresearchgate.net The reaction of these electrophilic cyclopropanes with nucleophiles like thiophenolates results in regioselective attack and ring opening. nih.gov

A modern and powerful strategy for modifying cyclic systems is transition metal-catalyzed C-H functionalization. researchgate.net This approach allows for the direct conversion of inert C-H bonds into new C-C or C-X (where X is a heteroatom) bonds, offering a more efficient route to functionalized molecules compared to traditional methods that require pre-functionalized starting materials. researchgate.netacs.org

Palladium-catalyzed reactions have been particularly prominent in this field. nih.govacs.org These reactions often employ a directing group, a functional group within the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby controlling the site-selectivity of the reaction. acs.orgyoutube.com For cycloalkane carboxylic acids, the carboxyl group can serve as an effective directing group to guide the functionalization of C-H bonds at specific positions within the ring system, including challenging transannular positions. nih.govacs.org

Among the various C-H functionalization reactions, the direct methylation of unactivated C(sp³)–H bonds is a significant transformation. Ligand development is crucial for achieving high reactivity and selectivity in these reactions. acs.org Specialized ligands can enable palladium catalysts to selectively activate and methylate specific C(sp³)–H bonds. acs.org

In the context of cycloalkane carboxylic acids, directing groups like picolinamide (B142947) can be used to direct palladium catalysts to functionalize specific C-H bonds. nih.govresearchgate.net For example, palladium(II) acetate (B1210297) has been used to catalyze the acetoxylation of bridged cycloalkanes, with a picolylamide directing group guiding the reaction to a specific site. nih.gov While direct C-H methylation of cycloheptane rings directed by a carboxylate is a highly specific transformation, the principles established in related systems demonstrate the feasibility of such selective functionalization. The development of suitable ligands and catalysts allows for precise control over which C-H bond is activated, enabling the synthesis of complex substituted cycloalkanes from simple precursors. nih.govacs.org

Transition Metal-Catalyzed C-H Functionalization

Carbene Insertion to C-H Bonds

The insertion of carbenes into carbon-hydrogen (C-H) bonds is a significant transformation in organic synthesis, allowing for the formation of new carbon-carbon bonds at previously unfunctionalized positions. chemtube3d.comlibretexts.org This reaction is particularly valuable for creating complex molecular scaffolds. researchgate.net While simple carbenes often lack regioselectivity, the use of metal catalysts, notably dirhodium tetraacetate, can enhance selectivity. wikipedia.org

The mechanism of carbene insertion can vary depending on the spin state of the carbene. chemtube3d.com Singlet carbenes are capable of inserting in a concerted fashion, while triplet carbenes typically react through a two-step radical pathway. chemtube3d.com However, insertions involving triplet carbenes are less common. chemtube3d.com Transition metal-catalyzed carbene insertions are a direct and efficient method for constructing C-C or C-heteroatom bonds. nih.govrsc.org These reactions often utilize diazo compounds as carbene precursors in the presence of catalysts. dicp.ac.cnnih.gov

Intramolecular C-H insertion reactions are particularly useful for synthesizing cyclic compounds, such as 5-membered rings, which proceed through a favorable 6-membered ring transition state. libretexts.org The choice of catalyst is crucial, with rhodium being a common choice over more reactive metals like gold or silver, or those that form overly stable carbenes like molybdenum. wikipedia.org

Copper-Catalyzed sp3 C-H Bond Functionalization

Copper-catalyzed C-H functionalization has emerged as a significant area in organic chemistry due to copper's low cost and toxicity. rsc.org This method provides a powerful strategy for transforming simple substrates into more complex molecules. researchgate.net Recent advancements have demonstrated the utility of copper catalysts in various C-H functionalization reactions, including the formation of C-C, C-N, C-O, C-S, and C-halogen bonds. researchgate.net

A notable application is the γ-C(sp3)-H lactonization of aliphatic acids, which can be achieved using a copper catalyst and an oxidant like Selectfluor. organic-chemistry.orgnih.gov This reaction is versatile, compatible with various types of C-H bonds, and can produce diverse lactone structures, including fused or bridged γ-lactones from cycloalkane carboxylic acids. organic-chemistry.orgnih.gov The process is believed to involve a nondirected radical C-H abstraction followed by intramolecular cyclization. organic-chemistry.org

Inspired by the action of human liver enzymes, chemists have developed copper-catalyzed reactions for dehydrogenation and lactonization of a broad range of starting compounds. sciencedaily.com These methods offer a more straightforward alternative to reactions that traditionally require more expensive and cumbersome catalysts. sciencedaily.com Mechanistic studies suggest that the copper catalyst can play a dual role in activating both sp3 C-H bonds of alkanes and sp2 C-H bonds of arenes. researchgate.net

Decarboxylation Pathways for Cyclic Carboxylic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org While simple carboxylic acids decarboxylate slowly, the reaction is facilitated in molecules with specific structural features, such as β-keto acids. wikipedia.orgmasterorganicchemistry.com The decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, forming an enol intermediate that then tautomerizes to a ketone. masterorganicchemistry.com

For cyclic carboxylic acids, decarboxylation can be a key step in synthetic pathways. The reaction can be promoted by various methods, including photoredox catalysis. chinesechemsoc.org For instance, a metallaphotoredox-catalyzed decarboxylative acylation strategy has been developed for aliphatic carboxylic acids using thioesters. chinesechemsoc.org This method has been successfully applied to cyclic carboxylic acids like indene (B144670) carboxylic acid and cyclohexane (B81311) formic acid. chinesechemsoc.org

The efficiency of decarboxylation is influenced by the stability of the resulting carbanion intermediate, although a true carbanion may not always be formed. wikipedia.org In some cases, such as the Krapcho decarboxylation, the reaction starts with a methyl ester and involves halide-mediated cleavage to form the carboxylate. wikipedia.org

Derivatization and Scaffold Modification

Synthesis of Amides, Esters, and Thioesters from Acyl Chloride Analogues

The conversion of carboxylic acids into amides, esters, and thioesters is a fundamental transformation in organic synthesis. A common strategy involves the activation of the carboxylic acid, often by converting it to a more reactive acyl chloride. fishersci.itlibretexts.org Acyl chlorides readily react with primary and secondary amines to form amides, a reaction often referred to as the Schotten-Baumann reaction. fishersci.it This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.it

The synthesis of amides from acyl chlorides and amines is a three-step process: nucleophilic addition of the amine to the carbonyl, elimination of the chloride to reform the carbonyl, and deprotonation of the nitrogen. youtube.com Various reagents can be used to prepare acyl chlorides from carboxylic acids, including thionyl chloride and oxalyl chloride. fishersci.itresearchgate.net

Thioesters can be synthesized from acyl chlorides by reaction with an alkali metal salt of a thiol. wikipedia.org Alternatively, they can be prepared by the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org A recent method allows for the synthesis of acyl fluorides or chlorides from carboxylic acid thioesters using reagents like Selectfluor or NCS, which can then be converted to esters and amides. researchgate.net

Cycloaddition and Intramolecular Cyclization Processes

Cycloaddition and intramolecular cyclization reactions are powerful tools for the construction of cyclic and polycyclic molecular architectures. These reactions are crucial in the synthesis of natural products and other biologically active molecules. nih.gov Intramolecular cyclizations of radical species are a common strategy for forming ring systems. For example, aryl free-radicals generated at the C-7 position of ethyl indole-2-carboxylates can undergo intramolecular cyclization to form new heterocyclic structures. mdpi.com

The functionalization of cycloalkane carboxylic acids through transannular C-H activation can lead to the formation of complex carbocycles. nih.govnih.gov This approach has been used for the γ-methylene C-H arylation of cycloalkane carboxylic acids with ring sizes ranging from cyclobutane (B1203170) to cyclooctane. nih.govnih.gov

In the context of amides derived from cycloalkane carboxylic acids, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can yield benz[f]isoindoline derivatives. rsc.org Furthermore, δ-aryl-β-dicarbonyl compounds can undergo intramolecular cyclization mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to produce 2-tetralone (B1666913) derivatives. beilstein-journals.org

Preparation of N-Cycloacyl Derivatives

The synthesis of N-cycloacyl derivatives, which are essentially amides, is a cornerstone of organic and medicinal chemistry. iajpr.com The most direct method involves the coupling of a carboxylic acid with an amine. iajpr.com However, this direct reaction is often inefficient due to the competing acid-base reaction. fishersci.it Therefore, activation of the carboxylic acid is typically required. iajpr.com

A widely used method is the conversion of the carboxylic acid to its corresponding acyl chloride, which then readily reacts with an amine to form the N-cycloacyl derivative. fishersci.it A variety of reagents, known as coupling agents or condensing agents, have been developed to facilitate the direct amidation of carboxylic acids. iajpr.com These include carbodiimides like DCC and EDCl, as well as uronium salts such as HATU and HBTU.

These coupling reagents work by forming a highly activated ester intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. fishersci.it The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. fishersci.it

Synthesis of Thiourea (B124793) Compounds

The synthesis of thiourea derivatives from this compound typically proceeds through a multi-step sequence involving the formation of an acyl isothiocyanate intermediate. This method is a well-established route for the preparation of N-acyl thioureas from carboxylic acids and their derivatives. While specific literature on the synthesis of thioureas directly from this compound is not available, the synthesis can be reliably predicted based on analogous transformations.

The general synthetic pathway involves two primary stages:

Conversion of the starting ester to a more reactive carboxylic acid derivative, typically an acyl chloride.

Reaction of the acyl chloride with a thiocyanate (B1210189) salt to form an in situ acyl isothiocyanate, which is subsequently reacted with an amine to yield the final N-acyl thiourea.

A detailed breakdown of a plausible synthetic route is as follows:

Step 1: Hydrolysis of this compound

The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-methylcycloheptane-1-carboxylic acid. This is a standard saponification reaction, which can be achieved by heating the ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

Step 2: Formation of 1-Methylcycloheptane-1-carbonyl chloride

The resulting carboxylic acid is then converted to the more reactive acyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF). google.com

Step 3: Synthesis of N-(1-Methylcycloheptanecarbonyl)thiourea Derivatives

The synthesis of the target N-acyl thiourea is typically carried out in a one-pot reaction from the acyl chloride. nih.gov The acyl chloride is treated with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile (B52724). google.comarkat-usa.org This reaction forms the highly reactive 1-methylcycloheptanecarbonyl isothiocyanate intermediate. arkat-usa.org This intermediate is not isolated and is reacted in situ with a primary or secondary amine to yield the corresponding N-(1-methylcycloheptanecarbonyl)thiourea derivative. nih.gov The reaction proceeds via a nucleophilic addition of the amine to the carbon atom of the isothiocyanate group. nih.gov

An alternative, more direct approach for the synthesis of the acyl isothiocyanate intermediate from the carboxylic acid has also been reported, which avoids the use of thionyl chloride. This method employs a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP) to convert the carboxylic acid directly to the acyl isothiocyanate. researchgate.netresearchgate.net

The general reaction scheme is presented below:

Scheme 1: General synthesis of N-substituted N'-(1-methylcycloheptanecarbonyl)thioureas

The following table summarizes the key transformations and reagents involved in the synthesis of a representative thiourea compound, N-(1-methylcycloheptanecarbonyl)thiourea, where the amine used is ammonia.

StepStarting MaterialReagents and ConditionsIntermediate/Product
1This compound1. NaOH, H₂O/MeOH, reflux2. HCl (aq)1-Methylcycloheptane-1-carboxylic acid
21-Methylcycloheptane-1-carboxylic acidSOCl₂, cat. DMF, reflux1-Methylcycloheptane-1-carbonyl chloride
31-Methylcycloheptane-1-carbonyl chloride1. NH₄SCN, anhydrous acetone2. Amine (e.g., R-NH₂), rtN-Substituted-N'-(1-methylcycloheptanecarbonyl)thiourea

This synthetic approach allows for the generation of a diverse library of thiourea derivatives by varying the amine component in the final step of the reaction sequence.

Advanced Analytical Techniques for Characterization and Quantification of Methyl 1 Methylcycloheptane 1 Carboxylate

Spectroscopic Methods for Structure Elucidation

Comprehensive structural analysis of Methyl 1-methylcycloheptane-1-carboxylate would rely on a combination of spectroscopic techniques. However, no specific spectral data has been found to populate the following subsections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the precise structure, including the carbon framework and stereochemistry.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Analysis of the ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups (the ester methyl and the ring methyl) and a series of complex multiplets for the twelve protons on the cycloheptane (B1346806) ring. The ¹³C NMR spectrum would be expected to display ten unique carbon signals: the carbonyl carbon of the ester, the quaternary carbon at the 1-position, the ester methoxy (B1213986) carbon, the methyl carbon on the ring, and six methylene (B1212753) carbons of the cycloheptane ring. Without experimental data, specific chemical shifts and coupling constants cannot be reported.

Two-Dimensional NMR (COSY, HMQC, HMBC, nOe, ROESY)

2D NMR experiments would be essential for unambiguous assignment of the ¹H and ¹³C signals. COSY would establish proton-proton couplings within the cycloheptane ring, while HMQC would correlate directly bonded protons and carbons. HMBC experiments would reveal long-range correlations, crucial for confirming the connectivity around the quaternary carbon. NOE or ROESY experiments would provide information about the spatial proximity of protons, aiding in the determination of the compound's preferred conformation. No such experimental data is available.

Mass Spectrometry (MS, HRMS, LC-MS, UPLC-MS, FAB)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₀H₁₈O₂, corresponding to a molecular weight of 170.25 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm this elemental composition. Techniques like LC-MS or UPLC-MS would be applicable for analyzing the compound within complex mixtures. However, no published mass spectra or fragmentation data could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is used to identify functional groups. For this compound, a strong absorption band would be expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group. Absorptions corresponding to C-H stretching and bending vibrations of the methyl and methylene groups would also be present. No experimental IR spectrum is available for this specific compound.

Chromatographic Methods for Separation, Purification, and Purity Assessment

Chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be standard methods for separating this compound from reaction mixtures, purifying it, and assessing its purity. However, no specific methods, retention times, or purity analysis reports have been published.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp The quality of the separation is influenced by factors such as the chemical structure of the stationary phase, column dimensions, and operating temperatures. chemcoplus.co.jp

For methyl esters of cyclic carboxylic acids, the selection of the stationary phase is critical. Nonpolar phases, such as those based on polydimethylsiloxane, or phases of intermediate polarity are often employed. The choice of carrier gas, typically helium or hydrogen, and the temperature program—from the initial oven temperature to the final ramp—are optimized to achieve baseline separation of the target compound from impurities or side products. chemcoplus.co.jpresearchgate.net

Quantitative analysis is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For structural confirmation and identification of unknown peaks, GC is often coupled with Mass Spectrometry (GC-MS), providing both retention time data and mass spectra for definitive compound identification.

Table 1: Typical GC Parameters for FAME Analysis

ParameterTypical Value/ConditionPurpose
Column Type Capillary Column (e.g., SLB®-5ms)Provides high-resolution separation.
Stationary Phase 5% Phenyl PolydimethylsiloxaneA common non-polar to mid-polarity phase suitable for a wide range of analytes.
Carrier Gas Helium or HydrogenInert mobile phase to transport the analyte through the column. chemcoplus.co.jp
Injector Temperature 220-250 °CEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 70°C ramped to 240°C)Optimizes separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification researchgate.net; MS for identification.
Split Ratio e.g., 20:1 or 100:1Reduces the amount of sample reaching the column to prevent overload. researchgate.net

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-High-Performance Liquid Chromatography (UPLC), are versatile techniques for the separation, quantification, and purification of compounds that may not be sufficiently volatile for GC. basicmedicalkey.comanjs.edu.iq For esters like this compound, reversed-phase (RP) HPLC is the most common approach. sielc.com

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane-coated silica (B1680970), C18), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. basicmedicalkey.com

Detection is commonly achieved using a UV-Vis detector, although this requires the analyte to possess a chromophore. anjs.edu.iq For compounds lacking a strong UV absorbance, alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be used. Coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity, allowing for accurate mass determination. sielc.com UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers faster analysis times and improved resolution compared to traditional HPLC.

Table 2: Example HPLC Conditions for a Related Compound

ParameterCondition for Methyl cyclohex-1-ene-1-carboxylate
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier. sielc.com
Detection Mass Spectrometry (MS), UV-Vis. sielc.com
Application Suitable for analytical separation and scalable for preparative purification. sielc.com

Column Chromatography and Flash Chromatography

Column chromatography is a fundamental preparative technique used to purify compounds on a larger scale than analytical methods. ijpdt.com It operates by applying a mixture to the top of a column packed with a solid adsorbent (stationary phase), typically silica gel or alumina, and passing a liquid (mobile phase or eluent) through it. ijpdt.comorgsyn.org Separation occurs as different components of the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase. ijpdt.com

Flash chromatography is an advancement of traditional column chromatography that uses positive pressure (from air or an inert gas) to force the solvent through the column more quickly, significantly reducing purification time. ijpdt.comorgsyn.org This technique is widely used in organic synthesis to isolate desired products from reaction mixtures. mit.edu The choice of solvent system is crucial and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). ijpdt.commit.edu For a moderately nonpolar compound like this compound, a common eluent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or diethyl ether. ijpdt.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used for several purposes in organic chemistry, including monitoring the progress of a reaction, identifying compounds in a mixture, and determining the purity of a substance. libretexts.orgkhanacademy.org The principle is similar to column chromatography, involving a stationary phase (commonly silica gel) coated on a flat support like glass or aluminum, and a liquid mobile phase. utexas.edu

A small spot of the sample is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing the mobile phase. libretexts.org The solvent moves up the plate via capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. khanacademy.org Nonpolar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.orgutexas.edu After development, the separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. libretexts.org

Table 3: Key Concepts in Thin Layer Chromatography

TermDefinitionSignificance
Stationary Phase A thin layer of adsorbent material (e.g., silica gel) on a solid backing. utexas.eduThe polar surface interacts with analytes, affecting their mobility. utexas.edu
Mobile Phase A solvent or solvent mixture that flows up the plate. khanacademy.orgThe polarity of the mobile phase determines the eluting power and separation.
Retention Factor (Rf) The ratio of the distance traveled by the analyte to the distance traveled by the solvent front. libretexts.orgA characteristic value for a compound under specific conditions, used for identification. libretexts.org
Visualization Methods used to see the separated spots (e.g., UV light, chemical stains). libretexts.orgNecessary for compounds that are not colored.

Determination of Stereochemical Purity for Chiral Analogues

Many cycloalkane carboxylic acids and their derivatives are chiral, meaning they can exist as non-superimposable mirror images (enantiomers). The stereoselective synthesis of these compounds is a significant goal, and determining the enantiomeric excess (ee) or stereochemical purity is critical. nih.gov While standard chromatographic techniques separate compounds based on physical properties like polarity or boiling point, they cannot distinguish between enantiomers. Therefore, specialized chiral analytical methods are required.

Chiral HPLC is a common method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Another approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated by standard GC or HPLC. mdpi.com

Voltammetry for Chiral Purity

While less common than chromatographic methods, electrochemical techniques like voltammetry have emerged as a potential tool for chiral recognition. This method relies on the diastereomeric interactions between a chiral electrode surface or a chiral mediator in solution and the enantiomers of the analyte. The different spatial arrangements of the enantiomers can lead to variations in the electrochemical response, such as shifts in peak potential or differences in current intensity, which can be correlated with the enantiomeric composition. The development of effective chiral receptors and electrode surfaces is an active area of research for applying this technique to a broader range of molecules, including chiral carboxylates. mdpi.com

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a compound like this compound, obtaining a suitable single crystal would allow for the complete elucidation of its molecular structure and its packing arrangement in the crystal lattice. researchgate.net

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. mdpi.com The data from this analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. researchgate.net This information is invaluable for confirming the structure of newly synthesized compounds, understanding stereochemical relationships, and studying intermolecular interactions in the solid state. mdpi.comresearchgate.net

Table 4: Information Obtained from X-ray Diffraction

ParameterDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). mdpi.com
Space Group The set of symmetry operations that describe the crystal's structure. mdpi.com
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Absolute Configuration The exact spatial arrangement of atoms in a chiral molecule.

Computational and Theoretical Investigations of Methyl 1 Methylcycloheptane 1 Carboxylate and Analogues

Conformational Analysis and Stereochemical Considerations

The conformational landscape of cycloalkanes is a complex interplay of angle strain, torsional strain, and steric interactions. For cycloheptane (B1346806), the energy differences between its various conformations, such as the twist-chair and twist-boat, are small, leading to a flexible and dynamic structure. biomedres.us The introduction of substituents, particularly geminal substituents as in Methyl 1-methylcycloheptane-1-carboxylate, significantly influences the conformational preferences of the ring.

Theoretical methods, including density functional theory (DFT), are employed to analyze the conformations of seven-membered rings like cycloheptane. researchgate.net For cycloheptane itself, the twist-chair conformers are generally predicted to be lower in energy than the corresponding boat and chair conformations. researchgate.net The presence of substituents adds another layer of complexity. In gem-disubstituted cycloalkanes, the substituents' size and electronic properties dictate their preferred orientation to minimize steric hindrance and unfavorable electronic interactions.

Drawing parallels from the well-studied cyclohexane (B81311) system, substituents generally prefer equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.orglamission.edu In a 1,1-disubstituted cyclohexane, if the two groups are different, the equilibrium will favor the conformer where the larger group occupies the equatorial position. libretexts.org For this compound, the methyl and methoxycarbonyl groups are attached to the same carbon. The conformational analysis would therefore focus on how the cycloheptane ring puckers to best accommodate these two groups, minimizing steric clashes between the substituents and the remaining ring hydrogens. The inherent flexibility of the cycloheptane ring allows for multiple low-energy conformations, and the presence of the geminal substituents will alter the relative energies of these twist-chair and boat families of conformers. biomedres.usresearchgate.net

The various conformations of cycloheptane are not static but are in constant flux, interconverting through low-energy pathways. biomedres.us This dynamic process, often involving pseudorotation, is characterized by specific energy barriers. researchgate.net Computational modeling is a crucial tool for mapping these interconversion pathways and calculating the associated activation energies. biomedres.us For the parent cycloheptane, DFT computations have been used to investigate the energy and dynamics of its numerous conformers, with the interconversion between chair and twist/boat forms being a key feature. biomedres.us

The introduction of substituents, as in this compound, affects these dynamics. The energy barriers for ring inversion and pseudorotation are altered because the substituents must also move, and their interactions can either raise or lower the energy of the transition states. For instance, in substituted cyclohexanes, the process of ring inversion causes axial substituents to become equatorial and vice versa, with an energy barrier of about 11 kcal/mol for the parent ring. libretexts.org

Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of complex catalytic reactions. princeton.edu For reactions involving the formation or functionalization of cycloalkanes, computational studies can map out the entire catalytic cycle, identifying intermediates, transition states, and the rate-determining step. nih.govbeilstein-journals.org

One relevant area is the transition-metal-catalyzed C-H functionalization, which allows for the direct modification of cycloalkane rings. nih.govnih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes are a powerful method for functionalizing alkanes. nih.gov Computational studies of such catalytic cycles reveal the intricate steps of catalyst activation, carbene formation, C-H bond cleavage, and C-C bond formation. nih.govnih.gov A hypothetical synthesis of this compound could involve the rhodium-catalyzed reaction of a suitable diazo compound with methylcycloheptane. DFT calculations could model the catalytic cycle of the [Rh(II)] catalyst, detailing the energies of intermediates and transition states, and explaining the observed regioselectivity and stereoselectivity. nih.govmdpi.com

Another relevant catalytic process is the palladium-catalyzed transannular C-H arylation of cycloalkane carboxylic acids. nih.govnih.gov While this typically functionalizes a γ-C-H bond, computational studies of the Pd(II)/Pd(IV) catalytic cycle could provide insights applicable to other functionalizations. These studies help in understanding ligand effects, the role of oxidants, and the factors controlling regioselectivity. nih.gov Similarly, computational investigations into palladium-catalyzed cycloisomerization reactions can detail the mechanism involving steps like oxidative addition, ring-opening, rearrangement, and reductive elimination to form complex polycyclic structures. acs.org Such computational frameworks could be adapted to study potential catalytic routes to this compound or its analogues.

The following table summarizes key steps often investigated in computational studies of catalytic C-H functionalization cycles:

Catalytic StepDescriptionComputational Insights Provided
Catalyst ActivationInitial transformation of a precatalyst into the active catalytic species.Energy requirements, role of additives or solvents.
Substrate CoordinationBinding of the reactant(s) to the metal center.Binding energies, preferred coordination geometry.
C-H Activation / Migratory InsertionCleavage of the C-H bond and formation of a metal-carbon bond or insertion of a carbene/nitrene.Activation barriers, transition state structures, rate-determining step identification. nih.gov
Reductive EliminationFormation of the final product and regeneration of the active catalyst.Energy barriers, product release feasibility.

Computational modeling has become a powerful tool for predicting the stereochemical outcomes of asymmetric catalytic reactions. nih.gov By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, chemists can understand and predict which product will be favored. nih.gov

For reactions creating a chiral center on a cycloalkane ring, such as an asymmetric C-H functionalization to form an analogue of this compound, computational models can be essential. researchgate.net The stereoselectivity in such reactions is often controlled by subtle non-covalent interactions between the substrate and the chiral catalyst in the transition state. nih.gov DFT calculations can model these transition states and quantify the energy differences, which are often only a few kcal/mol, to predict the enantiomeric excess (ee) of the reaction. nih.gov

For example, in rhodium-catalyzed C-H functionalization, the shape and chirality of the ligands surrounding the rhodium center dictate the orientation of the substrate as it approaches the reactive carbene intermediate. nih.gov Computational studies can explore various catalyst-substrate complexes and their corresponding transition state structures to identify the lowest energy pathway that leads to the major enantiomer. nih.gov These models can account for steric repulsions and attractive interactions like hydrogen bonds or CH-π interactions that stabilize one transition state over others. nih.gov This predictive power is invaluable for the rational design of new, more selective catalysts. researchgate.net

Molecular Docking and Binding Energy Estimations for Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. Analogues of this compound, which possess a cycloalkane scaffold common in bioactive molecules, could be investigated as potential enzyme inhibitors using these techniques. nih.gov For instance, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs, and many inhibitors have been studied using molecular docking. mdpi.commetu.edu.trresearchgate.net

Docking simulations place the ligand into the active site of the protein in various possible conformations and score them based on a scoring function that estimates the binding affinity. nih.gov These scores provide a rank ordering of potential ligands. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or DFT-based methods can be used to calculate the binding free energy, which gives a more accurate estimation of the ligand's potency. metu.edu.trrsc.org

For example, a hypothetical docking study of a cycloheptane carboxylate analogue into the active site of a COX-2 enzyme would reveal key interactions, such as hydrogen bonds between the carboxylate group and active site residues (e.g., Arginine or Tyrosine) and hydrophobic interactions between the cycloheptane ring and nonpolar pockets of the enzyme. mdpi.com The binding energy calculations would then quantify the strength of these interactions. researchgate.netnih.gov

The table below presents hypothetical binding energy data for a series of cycloalkane carboxylate analogues targeting an enzyme, illustrating how computational estimations can guide structure-activity relationship (SAR) studies.

AnalogueModificationDocking Score (kcal/mol)Calculated Binding Free Energy (ΔG, kcal/mol)
Analogue A (Cyclopentane)Smaller ring-7.2-7.8 ± 0.5
Analogue B (Cyclohexane)Base structure-7.9-8.5 ± 0.4
Analogue C (Cycloheptane)This compound core-8.3-9.1 ± 0.6
Analogue D (Cyclooctane)Larger ring-8.1-8.8 ± 0.7

These computational predictions help prioritize which analogues should be synthesized and tested experimentally, accelerating the discovery of new therapeutic agents. mdpi.comnih.gov

Structure-Reactivity and Structure-Selectivity Relationship (SAR/SSR) Analyses

While specific, dedicated computational and experimental studies on the structure-reactivity and structure-selectivity relationships (SAR/SSR) of this compound are not extensively documented in publicly available literature, a robust analysis can be constructed by examining its constituent structural features and drawing parallels with well-studied analogous systems. The reactivity and selectivity of this compound are primarily governed by the interplay of three key elements: the conformational dynamics of the cycloheptane ring, the steric and electronic nature of the quaternary α-carbon, and the influence of the methyl ester functional group.

Influence of the Cycloheptane Ring

The seven-membered cycloheptane ring is characterized by its high conformational flexibility, existing as a dynamic equilibrium between a low-energy twist-chair conformation and a slightly higher-energy boat family of conformations. acs.orgresearchgate.net This flexibility distinguishes it from the more rigid cyclohexane system and has significant implications for reactivity. The molecule can more readily adopt the necessary geometry to reach a reaction's transition state, which can influence reaction rates. However, the cycloheptane ring is not strain-free; it possesses a moderate degree of angle and torsional strain, which raises its ground-state energy compared to an acyclic analogue.

This inherent strain can also lead to unique selectivity in reactions involving the ring itself, particularly through transannular interactions (steric hindrance between atoms on opposite sides of the ring). libretexts.org For instance, in directed C-H functionalization reactions on cycloalkane carboxylic acids, the ring's conformation is crucial for bringing specific C-H bonds into proximity with the catalytic center, enabling highly selective reactions at positions that might otherwise be unreactive. researchgate.netnih.gov In the case of this compound, this principle suggests that reactions on the ring could be selectively directed to the γ- or δ-positions, guided by the conformational preference of the transition state.

Influence of the Quaternary α-Carbon

The most defining feature influencing the reactivity of this compound is the quaternary carbon at the C-1 position. This carbon is substituted with a methyl group, the carboxylate group, and is part of the cycloheptane ring. This arrangement creates substantial steric hindrance around the ester's carbonyl group. numberanalytics.comwikipedia.org

Structure-Reactivity Relationship (SAR): The steric bulk significantly inhibits reactions that require a nucleophile to approach the carbonyl carbon. numberanalytics.com Consequently, the rates of reactions such as base-catalyzed hydrolysis (saponification) or transesterification are expected to be dramatically lower for this compound compared to less substituted analogues like Methyl cycloheptanecarboxylate or Methyl 1-methylcyclohexanecarboxylate. The increased steric congestion around the reaction center raises the activation energy of the tetrahedral intermediate, slowing the reaction. wikipedia.orgresearchgate.net This effect is a classic example of steric hindrance controlling reaction rates.

Structure-Selectivity Relationship (SSR): The bulky quaternary center acts as a powerful stereodirecting group for reactions occurring elsewhere on the molecule. Any reagent approaching the cycloheptane ring will encounter a significant steric barrier on the face occupied by the 1-methyl and 1-carboxylate substituents. This forces the reagent to approach from the opposite, less hindered face, leading to high diastereoselectivity. Furthermore, the absence of an α-hydrogen atom prevents reactions that proceed via enolate formation at this position, such as α-halogenation or aldol-type condensations, thereby directing reactivity to other sites on the ring or the ester itself.

Influence of the Methyl Ester Group

The methyl ester group primarily exerts an electronic effect and can function as a directing group in certain types of reactions.

Electronic Effects: The carboxylate group is electron-withdrawing through induction. researchgate.net This effect polarizes the carbonyl bond, making the carbonyl carbon electrophilic. However, as noted, this electrophilicity is tempered by severe steric hindrance. The inductive effect on the cycloheptane ring itself is relatively weak and diminishes with distance, but it can subtly influence the reactivity of nearby C-H bonds.

Directing Group Effects: In modern transition-metal-catalyzed reactions, a carboxylate or carboxylic acid group can act as a coordinating directing group. researchgate.netnih.gov For example, palladium-catalyzed C-H activation can achieve selective functionalization at the γ-position of cycloalkane carboxylic acids. nih.gov This occurs because the carboxylate coordinates to the metal center, forming a metallacycle intermediate that positions the catalyst to activate a specific, spatially accessible C-H bond. researchgate.net This represents a powerful form of structure-selectivity, where the functional group overrides inherent reactivity patterns to deliver a specific constitutional isomer.

The following data tables summarize these relationships based on established chemical principles and data from analogous systems.

Table 1: Predicted Relative Rates of Base-Catalyzed Hydrolysis for Analogous Cycloalkane Esters
CompoundKey Structural FeaturesPredicted Relative RatePrimary Rationale
Methyl cyclopentanecarboxylate5-membered ring, secondary α-carbonModerateSome ring strain, moderate steric access.
Methyl cyclohexanecarboxylate6-membered ring (strain-free), secondary α-carbonFastestLow ring strain, good steric access. rsc.org
Methyl cycloheptanecarboxylate7-membered ring, secondary α-carbonFastModerate ring strain, good steric access.
Methyl 1-methylcyclohexanecarboxylate6-membered ring, quaternary α-carbonSlowSignificant steric hindrance from α-methyl group. wikipedia.orgresearchgate.net
This compound7-membered ring, quaternary α-carbonSlowestSevere steric hindrance from α-methyl group combined with flexible ring conformations that can further crowd the reaction center.
Table 2: Summary of Structure-Reactivity/Selectivity Relationships for this compound
Structural FeatureEffect on ReactivityEffect on Selectivity
Cycloheptane RingModerate ring strain increases ground-state energy. High flexibility allows easier access to transition state geometries.Conformational preferences can lead to selective transannular reactions (e.g., γ-C-H functionalization). researchgate.net
Quaternary α-Carbon (with Methyl Group)Dramatically decreases rates of reactions at the carbonyl carbon (e.g., hydrolysis) due to severe steric hindrance. wikipedia.orgnumberanalytics.comActs as a powerful stereodirecting group, forcing reagent attack on the opposite face of the ring. Prevents α-enolization.
Methyl Ester GroupThe carbonyl carbon is an electrophilic site, but its reactivity is sterically shielded. The group has a weak electron-withdrawing inductive effect on the ring. researchgate.netCan act as a coordinating directing group in transition-metal-catalyzed C-H activation, leading to high regioselectivity. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks

In organic synthesis, molecules like Methyl 1-methylcycloheptane-1-carboxylate are structurally evaluated for their potential as intermediates or building blocks for the construction of more complex molecules. The seven-membered carbocyclic ring offers a distinct conformational flexibility compared to smaller rings, which can be a valuable feature in molecular design. However, a thorough review of scientific databases and chemical literature does not yield specific examples or detailed studies where this compound has been utilized as a key synthetic intermediate or building block for target molecules. While related cyclohexane (B81311) derivatives are used in the synthesis of various organic compounds, analogous applications for the cycloheptane-based ester are not documented. orgsyn.orgchemsynthesis.comapolloscientific.co.uk

Development of Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern chemical research, aiming to improve reaction efficiency, selectivity, and environmental footprint.

Investigation as Ligands or Modifiers in Catalysis

Organic molecules are often investigated as potential ligands that can coordinate with a metal center to form a catalyst. The properties of the ligand can significantly influence the catalyst's activity and selectivity. There is currently no available research in the scientific literature that investigates or reports the use of this compound as a ligand or modifier in any form of catalysis.

Enhancement of Reaction Rates and Selectivity

The structure of a molecule can sometimes allow it to act as a catalyst itself or as an additive that enhances the rate or selectivity of a chemical reaction. Extensive searches for studies focusing on the catalytic effects of this compound have not yielded any results. Consequently, there is no documented evidence of its ability to enhance reaction rates or selectivity.

Precursors for the Synthesis of Specialized Organic Structures

The unique structural framework of a molecule can make it a suitable starting material for the synthesis of more intricate and specialized chemical architectures.

Design and Synthesis of Chiral Compounds

The synthesis of chiral compounds is of paramount importance, particularly in medicinal chemistry and materials science. While asymmetric synthesis is a broad and active area of research, there are no specific studies that describe the use of this compound as a precursor for the design and synthesis of chiral compounds. nih.govresearchgate.net Methodologies for creating chiral centers on cycloalkane structures have been developed, but their application to this specific cycloheptane (B1346806) derivative has not been reported. nih.gov

Preparation of Functionalized Heterocycles

The inherent structural features of this compound make it a promising precursor for the synthesis of a variety of functionalized heterocycles, particularly those incorporating a spirocyclic motif. The presence of a quaternary center is a key attribute for the construction of spiro compounds, where two rings share a single atom. While direct research on the applications of this compound in this area is not extensively documented, its reactivity can be inferred from established synthetic methodologies applied to analogous cyclic ketoesters and amides.

One plausible synthetic strategy involves the functionalization of the cycloheptane ring, followed by cyclization to form a heterocyclic ring. For instance, the ester group of this compound can be reduced to the corresponding alcohol. This alcohol can then serve as a handle for further transformations. Alternatively, the α-protons on the cycloheptane ring can be selectively functionalized under specific reaction conditions, leading to intermediates that can undergo intramolecular cyclization to form heterocyclic systems.

A significant area of potential is in the synthesis of spiro-heterocycles. The quaternary carbon of this compound is an ideal spiro center. Methodologies such as palladium-catalyzed allylic alkylation followed by ring-closing metathesis have been successfully employed for the asymmetric synthesis of all-carbon quaternary spirocycles. While these methods have been demonstrated on other cyclic systems, the principles can be extended to derivatives of this compound.

Table 1: Potential Strategies for Heterocycle Synthesis from this compound Derivatives

Starting Material DerivativeReagents and ConditionsResulting Heterocyclic Core
1-Hydroxymethyl-1-methylcycloheptane1. Oxidation to aldehyde; 2. Condensation with a binucleophile (e.g., hydrazine, hydroxylamine)Fused or spiro-pyrazoles, isoxazoles, etc.
This compound1. α-Halogenation; 2. Reaction with a nucleophilic heterocycle precursorSpiro-heterocyclic systems
1-Methylcycloheptane-1-carboxylic acidPalladium-catalyzed C-H activation and subsequent annulationFused heterocyclic systems

It is important to note that the development of these synthetic routes would require empirical investigation to optimize reaction conditions and ascertain product yields and stereoselectivity.

Applications in Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and receptor selectivity. These unnatural amino acids can introduce unique conformational constraints and side-chain functionalities not found in the canonical 20 amino acids. this compound can be envisioned as a precursor to a novel cyclic, quaternary α-amino acid, specifically 1-amino-1-methylcycloheptane-1-carboxylic acid.

The synthesis of such an amino acid would likely involve the conversion of the carboxylic ester to a carboxylic acid, followed by the introduction of an amino group at the α-position. A common method for this transformation is the Curtius rearrangement or a related process, which can convert a carboxylic acid into an amine with the loss of one carbon atom. However, to retain the carbon skeleton, alternative strategies such as an asymmetric Strecker synthesis or the amination of an α-halo acid derivative would be more appropriate.

Once synthesized, this novel amino acid, protected with standard protecting groups like Fmoc or Boc, could be incorporated into peptide chains using solid-phase peptide synthesis (SPPS) or solution-phase methods. The bulky and conformationally restricted cycloheptyl group would be expected to significantly influence the secondary structure of the resulting peptide, potentially inducing turns or other specific conformations that could be beneficial for biological activity.

Table 2: Hypothetical Synthesis of a Non-Proteinogenic Amino Acid from this compound

StepTransformationReagentsIntermediate/Product
1HydrolysisLiOH, H₂O/THF1-Methylcycloheptane-1-carboxylic acid
2α-BrominationNBS, HBr1-Bromo-1-methylcycloheptane-1-carboxylic acid
3AminationNH₃1-Amino-1-methylcycloheptane-1-carboxylic acid
4N-ProtectionFmoc-OSu, NaHCO₃Fmoc-1-amino-1-methylcycloheptane-1-carboxylic acid

The resulting Fmoc-protected amino acid would be a valuable building block for the synthesis of peptidomimetics and other biologically active molecules. The unique steric and conformational properties of the 1-methylcycloheptyl side chain could lead to peptides with novel pharmacological profiles.

Investigations of Biological and Pharmacological Relevance of Analogues and Derivatives As Precursors

Precursor Role in Drug Discovery and Development Initiatives

The cycloheptane (B1346806) ring system is a key structural motif found in a variety of natural products and synthetic drug molecules. Its inherent flexibility allows for the creation of diverse chemical libraries, which are essential in the early stages of drug discovery. Medicinal chemists often utilize such scaffolds as starting points for the synthesis of more complex molecules with tailored pharmacological properties. The introduction of different functional groups to the cycloheptane core can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. The process of "scaffold hopping," where a known active core is replaced with a novel one like cycloheptane, is a common strategy to discover new chemical entities with improved therapeutic characteristics.

Interactions with Molecular Targets (In Vitro Research)

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to drug development. In vitro studies provide the initial insights into these interactions, guiding the optimization of lead compounds.

Derivatives of cycloheptane carboxylates have the potential to modulate various biochemical pathways by interacting with key enzymes or receptors. wikipedia.org Enzyme inhibitors, for instance, can block the active site of an enzyme, preventing it from carrying out its normal function. teachmephysiology.com This can be a powerful therapeutic strategy in diseases where an enzyme is overactive. Similarly, compounds that bind to cellular receptors can either activate (agonists) or block (antagonists) the receptor's signaling pathway, leading to a physiological response. nih.gov The specific shape and chemical properties of the cycloheptane derivative will determine its affinity and selectivity for a particular enzyme or receptor.

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a critical role in cellular signaling and are major drug targets. nih.govnih.gov The relaxin family peptide receptor 1 (RXFP1) is a GPCR that has gained attention as a therapeutic target for cardiovascular and fibrotic diseases. nih.govbiorxiv.org Small molecules that can modulate the activity of RXFP1 are of significant interest. While direct evidence for Methyl 1-methylcycloheptane-1-carboxylate derivatives is limited, the development of small molecule agonists for RXFP1 has been an area of active research. nih.gov The design of such molecules often involves incorporating rigid scaffolds that can mimic the binding of the natural peptide ligand.

Exploration of Specific Biological Activities of Derivatives

The chemical diversity that can be generated from cycloheptane-based precursors allows for the exploration of a wide range of biological activities, including antimicrobial properties.

The rise of drug-resistant fungal infections has created an urgent need for new antifungal agents. nih.gov Natural products and their synthetic derivatives have historically been a rich source of antimicrobial compounds. nih.gov Research into novel chemical scaffolds that can serve as the basis for new antifungals is ongoing. While specific studies on the antifungal properties of this compound derivatives are not prominent, the general strategy in antifungal drug discovery involves screening diverse chemical libraries for activity against pathogenic fungi. mdpi.comresearchgate.net

Similar to the challenge of antifungal resistance, bacterial resistance to existing antibiotics is a major global health threat. researchgate.net The discovery of new antibacterial agents with novel mechanisms of action is a high priority. nih.gov Cycloalkane-containing compounds have been investigated for their potential antibacterial activities. researchgate.net The rationale is that the unique structural features of these molecules may allow them to overcome existing bacterial resistance mechanisms. For example, derivatives of cyclohexane (B81311) have shown activity against various bacterial strains. researchgate.net The exploration of cycloheptane-based compounds represents a logical extension of this research.

Structure-Activity Relationship (SAR) Studies in Related Pharmacophores

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, the pharmacological potential of its analogues and derivatives can be inferred from SAR studies of related pharmacophores. Medicinal chemistry often utilizes the principle of bioisosterism, where one functional group can be replaced by another with similar properties to enhance potency, selectivity, or pharmacokinetic profiles. By examining the core components of this compound—the cycloheptane ring, the gem-dimethyl group, and the methyl ester—we can extrapolate potential SAR trends from studies on analogous carbocyclic structures.

The relationship between a molecule's chemical structure and its biological activity is a cornerstone of drug discovery. nih.gov For cyclic compounds, modifications to the ring size, the nature and position of substituents, and the stereochemistry can dramatically influence the interaction with biological targets. drugdesign.orgnih.gov

Influence of the Carbocyclic Ring

The cycloheptane ring serves as a scaffold, and its size and conformation are critical for receptor binding. The flexibility of the seven-membered ring, compared to smaller rings like cyclopentane (B165970) or cyclohexane, allows it to adopt various conformations to fit into a binding pocket.

Research on various cyclic analogues has shown that biological activity can increase with the size of the ring. For instance, in some pharmacophores, cyclopentane analogues show higher activity than cyclohexane analogues, which is attributed to the greater flexibility of the five-membered ring when interacting with a receptor. drugdesign.org This suggests that the conformational properties of the carbocyclic scaffold are a key determinant of biological effect.

Role of the Methyl Group

The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the addition of a methyl group to a bioactive molecule can profoundly enhance its pharmacodynamic or pharmacokinetic properties. nih.gov A methyl group can influence a molecule's potency and metabolic stability in several ways:

Conformational Restriction: The addition of a methyl group can restrict the number of available conformations of a molecule, potentially locking it into a bioactive conformation that has a higher affinity for its target. nih.gov

Increased Lipophilicity: The lipophilic nature of the methyl group can enhance membrane permeability and facilitate hydrophobic interactions with the target protein. nih.gov

Metabolic Blocking: A methyl group can be strategically placed to block sites of metabolic degradation, thereby increasing the compound's half-life. nih.gov

In the context of this compound, the gem-dimethyl group on the cycloheptane ring is a significant feature. The influence of such substitutions is often studied by comparing the activity of mono-substituted versus di-substituted analogues.

Impact of the Carboxylate Group

The methyl carboxylate group is a key functional group that can participate in hydrogen bonding, which is crucial for interactions with enzymes and receptors. ontosight.ai The esterification of a carboxylic acid can modulate a compound's properties, such as its volatility and boiling point. blogspot.com

In drug design, the carboxylate group is often a target for modification. It can be replaced with bioisosteres like phosphonates to alter the compound's electronic and steric properties, potentially leading to improved inhibitory activity against target enzymes. nih.gov The following table illustrates hypothetical SAR trends based on modifications to a generic cycloalkane carboxylate scaffold, drawn from general principles of medicinal chemistry.

Modification Rationale Potential Effect on Activity
Varying Ring Size Alters scaffold conformation and flexibility. drugdesign.orgIncreased or decreased affinity for the target receptor depending on the optimal ring size for the binding pocket.
Addition of Methyl Groups Can restrict conformation, increase lipophilicity, and block metabolism. nih.govMay enhance potency and metabolic stability.
Ester to Carboxylic Acid Increases polarity and potential for hydrogen bonding.Could alter solubility and receptor interaction.
Ester to Amide Introduces a hydrogen bond donor.May form different or stronger interactions with the target.
Introduction of Aryl Groups Can introduce π-π stacking interactions and provide vectors for further substitution. nih.govOften leads to a significant change in biological activity.

It is important to note that these are generalized principles, and the actual effect of any structural modification would need to be determined through empirical testing. Future research on this compound and its derivatives would be necessary to establish a definitive SAR for this class of compounds.

Environmental Behavior and Degradation Pathways of Methyl 1 Methylcycloheptane 1 Carboxylate Analogues

Biodegradation Studies of Cyclic Carboxylic Acids and Esters

Biodegradation is a key process in the environmental attenuation of organic compounds. The microbial breakdown of cyclic carboxylic acids and their corresponding esters is influenced by their chemical structure.

Studies on cycloalkane carboxylic acids, which are structurally similar to the analogues , have shown that they are susceptible to microbial degradation. nih.gov However, the rate and extent of this degradation can be significantly affected by molecular features such as methyl substitutions on the cycloalkane ring. Research indicates that such substitutions tend to make the compounds more resistant to microbial breakdown. nih.govcdnsciencepub.com For instance, in one study, a mixed microbial culture was capable of completely degrading 1-methyl-1-cyclohexanecarboxylic acid (1MCCH) and 67% of 2-methyl-1-cyclohexanecarboxylic acid (2MCCH) after a two-week incubation period, highlighting the influence of the methyl group's position. cdnsciencepub.com

The biodegradation of these compounds can be limited by the availability of essential nutrients like nitrogen and phosphorus. nih.gov The primary mechanism for the degradation of compounds like cyclohexane (B81311) carboxylic acid (CCH) is often the β-oxidation pathway. cdnsciencepub.com However, alternative pathways, such as aromatization of the saturated ring to form p-hydroxybenzoic acid, have also been documented in certain bacteria like Arthrobacter and Corynebacterium species. microbiologyresearch.org

Generally, the presence of a carboxylic acid or ester group tends to enhance the biodegradability of a compound when compared to its non-functionalized counterpart. nih.gov Carboxylic ester hydrolases (CEHs), enzymes produced by various microorganisms, play a crucial role in the initial step of ester degradation by hydrolyzing the ester bond. researchgate.net This process releases the corresponding carboxylic acid and alcohol, which can then be further metabolized. researchgate.net

Compound AnalogueMicroorganism/CultureKey FindingsReference
Cycloalkane Carboxylic AcidsMixed culture from oil sand tailingsBiodegradable, but methyl substitutions increase resistance. Nutrient (N, P) limitation observed. nih.gov
1-methyl-1-cyclohexanecarboxylic acid (1MCCH)Enrichment culture100% degradation after 2 weeks. cdnsciencepub.com
2-methyl-1-cyclohexanecarboxylic acid (2MCCH)Enrichment culture67% degradation after 2 weeks. cdnsciencepub.com
Cyclohexane monocarboxylic acid (CHCA)Arthrobacter sp.Degradation occurs via aromatization to p-hydroxybenzoic acid. microbiologyresearch.org

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Catalytic ozonation is an AOP that enhances the efficiency of ozone in degrading organic compounds. The process often involves the use of a catalyst to promote the decomposition of ozone, leading to the generation of highly reactive hydroxyl radicals (·OH). mdpi.com These radicals are powerful, non-selective oxidizing agents capable of attacking a wide range of organic molecules, including cyclic esters and their parent carboxylic acids. hydrogenlink.com

The degradation of cyclic compounds like cyclohexane can be initiated by the abstraction of a hydrogen atom by a hydroxyl radical, leading to the formation of a cyclohexyl radical. mdpi.com This initial step triggers a cascade of oxidation reactions. Synthetic cyclic peroxides have also been shown to generate hydroxyl radicals upon thermal decomposition. nih.gov The hydroxyl radical can effectively break down organic molecules through various reaction mechanisms, including addition to double bonds, hydrogen abstraction, and electron transfer. acs.org The high reactivity of hydroxyl radicals makes them effective in degrading otherwise recalcitrant organic pollutants. hydrogenlink.com

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid—the formation, growth, and implosive collapse of bubbles. nih.gov This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition (pyrolysis) of volatile compounds inside the bubble and the formation of reactive species like hydroxyl radicals at the bubble-liquid interface. nih.gov

The degradation of organic pollutants via sonochemistry can occur through two main mechanisms: pyrolysis within the cavitation bubbles for volatile and hydrophobic compounds, and oxidation by hydroxyl radicals at the bubble interface or in the bulk liquid for more hydrophilic compounds. nih.gov The efficiency of sonochemical degradation is influenced by several factors, including the frequency of the ultrasound, the initial concentration of the pollutant, and the properties of the liquid medium. researchgate.net This method has been shown to be effective for the degradation of a variety of organic compounds, including those with cyclic structures. acs.org

Environmental Fate and Transport Mechanisms in Different Compartments (General Principles)

The environmental distribution of a chemical is governed by its physical and chemical properties and the characteristics of the environmental compartments (air, water, soil, and sediment). For analogues of Methyl 1-methylcycloheptane-1-carboxylate, key processes include hydrolysis, sorption, and volatilization.

In aquatic environments, esters can undergo hydrolysis, a process that cleaves the ester bond to form the corresponding carboxylic acid and alcohol. juniperpublishers.com The rate of this reaction is dependent on pH and temperature. The resulting carboxylic acid is generally more water-soluble than the parent ester. juniperpublishers.com

The transport and distribution of these compounds are also influenced by their sorption to soil and sediment. This process is largely governed by the compound's hydrophobicity, often quantified by the octanol-water partition coefficient (Kow). purdue.edu Compounds with higher hydrophobicity tend to sorb more strongly to organic matter in soil and sediment, which can reduce their mobility and bioavailability. purdue.edu

Future Research Directions and Emerging Methodologies

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for the synthesis of complex molecules is a primary goal of contemporary organic chemistry. Future research into the synthesis of Methyl 1-methylcycloheptane-1-carboxylate is likely to focus on novel and sustainable approaches that offer advantages over classical methods.

One promising avenue is the application of ring-expansion reactions . These reactions allow for the construction of larger rings from more readily available smaller ring precursors. For instance, the development of cascade ring-expansion reactions could provide a powerful tool for accessing medium-sized rings like cycloheptanes without the need for high-dilution conditions that are often required in traditional macrocyclization methods. rsc.org Methodologies such as the Tiffeneau–Demjanov rearrangement or other pinacol-type rearrangements, which can proceed through the expansion of a smaller ring upon the formation of a carbocation intermediate, could be adapted for the synthesis of the cycloheptane (B1346806) core. wikipedia.orgchemistrysteps.com

Another area of intense research is the C-H functionalization of cycloalkanes . researchgate.net Directing-group-assisted C-H activation strategies could enable the late-stage introduction of functional groups onto a pre-formed cycloheptane ring. nih.govnih.gov This approach offers a more atom-economical and step-efficient alternative to traditional functional group interconversions. Future work could explore the development of catalysts that can selectively functionalize the C-H bonds of a cycloheptane precursor to introduce the methyl and carboxylate groups in a controlled manner.

Furthermore, the principles of green chemistry are expected to play a significant role in the development of new synthetic routes. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. nih.govmdpi.com For the final esterification step to produce this compound, research could focus on the use of solid acid catalysts, which are more environmentally benign and easier to separate from the reaction mixture than traditional homogeneous acid catalysts like sulfuric acid. mdpi.comresearchgate.net Additionally, solvent-free reaction conditions, potentially utilizing techniques like high-speed ball milling, could further enhance the sustainability of the synthesis. nih.gov The use of bio-based feedstocks for the synthesis of cycloalkanes is also a growing area of interest, which could provide a sustainable pathway to the cycloheptane backbone. researchgate.net

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. For a molecule like this compound, several areas of mechanistic inquiry are particularly relevant.

The mechanism of ring-opening and ring-expansion reactions of cycloalkanes is a complex area of study. arxiv.org Computational chemistry can provide valuable insights into the thermodynamics and kinetics of these transformations. researchgate.netacs.org Future research could employ high-level quantum chemical calculations to model the transition states and intermediates involved in the formation of the cycloheptane ring, helping to elucidate the factors that control regioselectivity and stereoselectivity. arxiv.org

The mechanisms of C-H functionalization reactions on cycloalkanes are also a subject of ongoing investigation. researchgate.net Understanding the role of the catalyst, the directing group, and the reaction conditions is key to developing more efficient and selective transformations. nih.govnih.gov Mechanistic studies could involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to map out the catalytic cycle. researchgate.net For instance, understanding the factors that govern the site-selectivity of C-H activation on a cycloheptane ring would be a significant advancement. nih.gov

Finally, a deeper understanding of the esterification mechanism under various catalytic conditions can lead to process improvements. While the general mechanism of acid-catalyzed esterification is well-established, the specific role of different catalysts, particularly heterogeneous ones, in promoting the reaction and influencing its rate is an area for further study. mdpi.com Kinetic modeling of the esterification process can help in optimizing reaction parameters such as temperature, catalyst loading, and reactant concentrations. mdpi.com

High-Throughput Screening and Computational Design for New Applications

The discovery of new applications for chemical compounds is often a time-consuming and labor-intensive process. High-throughput screening (HTS) and computational design are powerful tools that can accelerate this process.

High-throughput screening allows for the rapid testing of a large number of compounds for a specific biological or material property. numberanalytics.comresearchgate.net In the context of this compound and its derivatives, HTS could be used to screen for a wide range of activities. This could include screening for potential pharmaceutical applications by testing against various biological targets, or for materials science applications by evaluating properties such as lubricity, viscosity, or thermal stability. researchgate.net The development of miniaturized and automated screening platforms is a key aspect of this field. mpg.de

Computational design and machine learning are becoming increasingly important in the discovery of new molecules with desired properties. scholasticahq.comnih.govnih.gov By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the biological activity or physical properties of derivatives of this compound without the need for their synthesis and testing. nih.govresearchgate.net Machine learning algorithms can be trained on existing data to identify the structural features that are important for a particular property, and then used to design new compounds with enhanced performance. researchgate.netrsc.org For example, computational methods could be used to design novel cycloheptane-based esters with optimized properties for use as biolubricants or phase-change materials. mdpi.com

Development of Environmentally Benign Chemical Processes

The development of environmentally benign chemical processes is a critical aspect of sustainable chemistry. This involves considering the entire lifecycle of a chemical product, from the sourcing of raw materials to its ultimate disposal.

For the synthesis of this compound, a key focus will be on the use of greener solvents and catalysts . thepharmajournal.com The replacement of hazardous and volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids, is a major goal. nih.gov The use of reusable heterogeneous catalysts can also significantly reduce waste generation. mdpi.com

Process intensification is another important strategy for developing more sustainable chemical processes. This involves the use of innovative technologies, such as microreactors and flow chemistry, to improve reaction efficiency, reduce energy consumption, and minimize waste. nih.gov For example, a continuous flow process for the esterification of 1-methylcycloheptane-1-carboxylic acid could offer significant advantages in terms of safety, scalability, and process control.

Furthermore, the principles of atom economy will continue to guide the development of new synthetic methods. Reactions that maximize the incorporation of all reactant atoms into the final product are preferred, as they minimize the generation of byproducts. nih.gov The development of catalytic C-H activation and ring-expansion reactions are examples of strategies that can improve the atom economy of cycloheptane synthesis.

Q & A

Q. What are the standard synthetic protocols for Methyl 1-methylcycloheptane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves esterification or alkylation reactions under controlled conditions. Key parameters include solvent choice (e.g., tetrahydrofuran or dichloromethane), temperature (often 0–80°C), and catalysts (e.g., acid/base catalysts). Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression and purity . For example, analogous cycloheptane derivatives require precise stoichiometric ratios to avoid side products like dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cycloheptane ring structure and ester functionality. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and methyl groups. Mass spectrometry (MS) provides molecular weight validation (C₁₀H₁₆O₂, MW 168.23 g/mol) . For complex stereochemistry, X-ray crystallography may resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Standard precautions include using fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Avoid ingestion; if accidental, rinse the mouth and consult a physician. Safety data for analogous esters highlight flammability and irritancy risks .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms of this compound synthesis?

Rate-determining steps (e.g., nucleophilic acyl substitution in esterification) are identified via kinetic isotope effects or intermediate trapping. For example, monitoring by in-situ IR spectroscopy can track carbonyl group reactivity, while Arrhenius plots reveal activation energies. Contradictions in observed vs. theoretical rates may indicate competing pathways or solvent effects .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR peaks often arise from conformational flexibility in the cycloheptane ring. Computational methods (DFT calculations) simulate spectra to validate assignments. Comparative analysis with rigid analogs (e.g., cyclohexane derivatives) isolates ring strain effects .

Q. How does the cycloheptane ring influence reactivity compared to cyclohexane analogs?

The seven-membered ring introduces increased torsional strain, enhancing susceptibility to ring-opening reactions. For instance, electrophilic attack at the ester carbonyl is more facile due to reduced steric hindrance compared to cyclohexane systems. This strain also impacts stereoselectivity in derivatization reactions .

Q. What methodologies address challenges in achieving high enantiomeric purity for chiral derivatives?

Chiral resolution techniques, such as enzymatic hydrolysis or chromatography using chiral stationary phases (e.g., cellulose-based columns), are employed. Asymmetric synthesis via chiral catalysts (e.g., BINOL-derived catalysts) can directly yield enantiopure intermediates. Purity is validated by chiral HPLC or polarimetry .

Data Analysis and Application Questions

Q. How is this compound utilized as an intermediate in pharmaceutical research?

Its ester group serves as a precursor for amide or carboxylic acid derivatives, which are common in bioactive molecules. For example, amino-functionalized analogs (e.g., Methyl 2-aminocycloheptane-1-carboxylate) are used in peptide mimetics or enzyme inhibitors .

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) models binding affinities to enzymes or receptors. Pharmacophore mapping identifies critical functional groups (e.g., ester oxygen as a hydrogen bond acceptor). MD simulations assess conformational stability in biological environments .

Tables

Key Characterization Data Method Reference
Molecular Weight: 168.23 g/molMS
¹H NMR (CDCl₃): δ 1.2–1.8 (m, cycloheptane)NMR
IR C=O Stretch: ~1700 cm⁻¹IR
CAS Registry Number: 7362-77-8Database
Synthetic Optimization Parameters Impact
Solvent PolarityYield/Purity
Temperature Control (±2°C)Side Reactions
Catalyst Loading (0.1–5 mol%)Reaction Rate

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